Product packaging for Ethyl 4-Oxoazepane-1-carboxylate(Cat. No.:CAS No. 56515-89-0)

Ethyl 4-Oxoazepane-1-carboxylate

Cat. No.: B016648
CAS No.: 56515-89-0
M. Wt: 185.22 g/mol
InChI Key: IBUMPBFHLUYONP-UHFFFAOYSA-N
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Description

Contextualization of Seven-Membered Nitrogen Heterocycles in Organic Chemistry Research

Seven-membered nitrogen heterocycles, such as azepanes, represent a crucial class of compounds in organic chemistry. Their unique three-dimensional structures and conformational flexibility make them attractive scaffolds for the design of novel therapeutic agents and other functional molecules. The azepane ring is a core component of numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral, anticancer, and central nervous system-modulating properties. The continued interest in these heterocycles drives the development of new and efficient synthetic methodologies for their preparation.

Historical Development of Oxoazepane Synthesis and Characterization

The synthesis of oxoazepanes, which are azepane rings containing a ketone functional group, has evolved significantly over the years. Early methods often relied on classical cyclization reactions, which sometimes suffered from low yields and limited substrate scope. Key historical developments in the synthesis of cyclic ketones and lactams, the latter being structurally related to oxoazepanes, have paved the way for more efficient routes to these seven-membered rings.

Several named reactions have been historically important in the synthesis of cyclic ketones and have been adapted for the preparation of oxoazepanes. These include:

Dieckmann Condensation: This intramolecular cyclization of diesters has been a foundational method for forming cyclic β-keto esters. oakwoodchemical.comrsc.org While highly effective for 5- and 6-membered rings, its application to the formation of 7-membered rings like azepanes can be more challenging. oakwoodchemical.com The general mechanism involves the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic attack on the second ester group. rsc.org

Beckmann Rearrangement: This reaction provides a pathway to lactams from oximes, which can be precursors to or derivatives of oxoazepanes. scribd.comderpharmachemica.com The classic Beckmann rearrangement involves the treatment of an oxime with an acid, leading to the migration of the group anti-periplanar to the oxime's hydroxyl group. scribd.com The conversion of cyclohexanone (B45756) to caprolactam, a key monomer for Nylon-6, is a prime industrial example of this rearrangement. scribd.com

Schmidt Reaction: This reaction offers another route to amides or lactams from ketones using hydrazoic acid under acidic conditions. researchgate.netresearchgate.net The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. researchgate.net

More contemporary approaches often focus on ring expansion strategies, which have proven to be highly effective for the synthesis of 4-oxoazepanes. A notable example is the reaction of a protected 4-piperidone (B1582916) with a diazoalkane, which inserts a carbon atom into the ring to form the seven-membered azepane skeleton. This method has been successfully applied on an industrial scale for the synthesis of a closely related compound, tert-butyl 4-oxoazepane-1-carboxylate, from 1-Boc-piperid-4-one and ethyl diazoacetate. scribd.comsigmaaldrich.com

The characterization of oxoazepanes relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon and proton framework, while Infrared (IR) spectroscopy confirms the presence of the characteristic carbonyl (C=O) and amine/amide functional groups. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Synthesis MethodDescriptionHistorical Significance
Dieckmann Condensation Intramolecular cyclization of diesters to form β-keto esters.A foundational method for cyclic ketone synthesis, though less efficient for 7-membered rings. oakwoodchemical.comrsc.org
Beckmann Rearrangement Rearrangement of oximes to amides or lactams.A classic and industrially important reaction for lactam synthesis. scribd.comderpharmachemica.com
Schmidt Reaction Reaction of ketones with hydrazoic acid to form amides or lactams.An alternative to the Beckmann rearrangement for accessing lactam structures. researchgate.netresearchgate.net
Ring Expansion Insertion of a carbon atom into a smaller ring to form a larger one.A modern and efficient method for the synthesis of 4-oxoazepanes, particularly from 4-piperidones. scribd.comsigmaaldrich.com

Strategic Importance of Ethyl 4-Oxoazepane-1-carboxylate as a Synthetic Intermediate

The strategic importance of this compound lies in its utility as a versatile synthetic intermediate. The presence of multiple functional groups—a ketone, an ester, and a secondary amine (protected as a carbamate)—provides several handles for further chemical transformations. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

The ketone at the 4-position can be subjected to a variety of reactions, including reduction to an alcohol, reductive amination to introduce a new amino group, and Wittig-type reactions to form carbon-carbon double bonds. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. The nitrogen of the azepane ring, protected by the ethoxycarbonyl group, can be deprotected and subsequently alkylated or acylated to introduce further diversity.

This multifunctionality makes this compound a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The azepane scaffold is present in a number of biologically active molecules, and the ability to readily modify the structure of this compound allows for the creation of libraries of compounds for drug discovery programs. For example, the closely related tert-butyl 4-oxoazepane-1-carboxylate is described as a useful intermediate for many pharmaceutical products under development. sigmaaldrich.com

While specific, publicly available research detailing the direct use of this compound in the synthesis of named bioactive molecules is limited, its structural similarity to key intermediates used in industrial processes underscores its potential. The synthesis of its precursor, ethyl 4-oxopiperidine-1-carboxylate, is well-established, and its subsequent ring expansion provides a direct route to the title compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B016648 Ethyl 4-Oxoazepane-1-carboxylate CAS No. 56515-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUMPBFHLUYONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506188
Record name Ethyl 4-oxoazepane-1-carboxylate
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56515-89-0
Record name Ethyl 4-oxoazepane-1-carboxylate
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Record name 1-Carbethoxyazepan-4-one
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Chemical Reactivity and Transformation Chemistry of Ethyl 4 Oxoazepane 1 Carboxylate

Reactivity at the 4-Oxo Carbonyl Group

The ketone at the 4-position is a key site for chemical reactions, behaving as a typical carbonyl group. It can undergo reduction to the corresponding alcohol, nucleophilic addition to form new carbon-carbon or carbon-heteroatom bonds, and various derivatization reactions.

Selective Reduction Reactions to Hydroxyazepane Derivatives

The selective reduction of the ketone in Ethyl 4-Oxoazepane-1-carboxylate yields the corresponding alcohol, ethyl 4-hydroxyazepane-1-carboxylate. chemsrc.com This transformation is a common and crucial step in the synthesis of more complex azepane derivatives. The choice of reducing agent is critical to ensure the chemoselective reduction of the ketone without affecting the ethyl carbamate (B1207046) group.

Standard hydride-donating reagents are typically employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective choice for this reduction. youtube.com For a more reactive option, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and requires anhydrous conditions. youtube.com The resulting product is a secondary alcohol, which can exist as a mixture of stereoisomers.

Table 1: Typical Conditions for Selective Reduction

ReagentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol0°C to room temperatureEthyl 4-hydroxyazepane-1-carboxylate
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) or Diethyl ether0°C to room temperature, anhydrousEthyl 4-hydroxyazepane-1-carboxylate

Nucleophilic Addition and Substitution Reactions at the Ketone Moiety

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. youtube.com These reactions are fundamental for introducing new substituents and increasing the molecular complexity.

Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon nucleophiles that can add to the carbonyl group to form tertiary alcohols. youtube.com For example, reaction with methylmagnesium bromide would yield ethyl 4-hydroxy-4-methylazepane-1-carboxylate. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. youtube.com

Cyanohydrin formation can be achieved by reacting the ketone with a cyanide source, such as sodium cyanide (NaCN), followed by acidification. This reaction introduces a cyano group and a hydroxyl group at the 4-position. In a related cyclohexane (B81311) system, the ketone was converted to its cyanohydrin using sodium cyanide. derpharmachemica.com

Functionalization and Derivatization via Carbonyl Transformations

The carbonyl group can be transformed into other functional groups, providing a handle for further synthetic modifications. A common derivatization involves the reaction with primary amines and their derivatives to form imines or related compounds.

For instance, reaction with hydrazines can form hydrazones. researchgate.net This type of condensation reaction proceeds via a nucleophilic addition-elimination mechanism, where the initial adduct dehydrates to form the C=N double bond. researchgate.net Such derivatives can be stable compounds or can be used as intermediates for further transformations, such as reduction to form substituted hydrazines.

Table 2: Examples of Carbonyl Functionalization

Reagent TypeSpecific ReagentProduct Type
Organometallic ReagentMethylmagnesium bromide (CH₃MgBr)Tertiary Alcohol
Cyanide SourceSodium Cyanide (NaCN)Cyanohydrin
Hydrazine DerivativeHydrazine (H₂NNH₂)Hydrazone

Transformations of the Carboxylate Moiety

The ethyl carbamate group (an ester of carbamic acid) is the second major reactive site in the molecule. It can undergo hydrolysis, transesterification, and amidation, allowing for modification of the N-substituent.

Ester Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ethyl ester of the carbamate can be cleaved under hydrolytic conditions. Basic hydrolysis, often referred to as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is generally irreversible and yields the carboxylate salt and ethanol. Subsequent acidification would produce the corresponding carbamic acid, which is often unstable and may decarboxylate.

Acid-catalyzed hydrolysis is the reverse of esterification and is an equilibrium process. nih.gov Heating the ester in the presence of a strong acid and excess water can shift the equilibrium towards the carboxylic acid and ethanol.

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, heating the compound in methanol with a catalytic amount of acid would lead to the corresponding methyl ester. This reaction is also an equilibrium process, and using the new alcohol as the solvent helps to drive the reaction to completion. masterorganicchemistry.comnih.gov

Table 3: Conditions for Ester Transformations

Reaction TypeReagentsTypical ConditionsProduct
Basic HydrolysisNaOH (aq) or KOH (aq)Heating4-Oxoazepane-1-carboxylate salt
Acidic HydrolysisH₂O, H⁺ (e.g., H₂SO₄)Heating4-Oxoazepane-1-carboxylic acid
TransesterificationR'OH, H⁺ or R'O⁻Heating, R'OH as solventAlkyl 4-oxoazepane-1-carboxylate

Amidation and Other Carboxylic Acid Derivative Syntheses

While direct amidation of the ethyl carbamate is possible, a more common route involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid (or its salt), followed by coupling with an amine to form an amide. organic-chemistry.orgresearchgate.net

After hydrolysis to obtain 4-oxoazepane-1-carboxylic acid, standard peptide coupling reagents can be employed for the amidation reaction. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can facilitate the formation of an amide bond with a primary or secondary amine. nih.gov Another approach is to convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. rsc.org

These methods allow for the introduction of a wide variety of amine-containing fragments onto the azepane nitrogen, significantly expanding the synthetic utility of the starting material.

Transformations Involving the Azepane Nitrogen Atom

The nitrogen atom within the azepane ring, protected by an ethyl carboxylate group, is a key site for chemical modification. These transformations are fundamental for creating diverse molecular architectures.

The foundational step for N-alkylation or N-acylation of this compound involves the deprotection of the nitrogen atom. The ethyl carbamate group can be cleaved under specific conditions to yield the secondary amine. This free amine is a versatile nucleophile that can react with a wide array of electrophiles to introduce diverse substituents.

Table 1: Examples of N-Substituents and Corresponding Reagents

Substituent Group Reagent Class Example Reagent Resulting N-Substitution
Alkyl Alkyl Halide Iodomethane N-Methyl
Acyl Acyl Chloride Acetyl Chloride N-Acetyl
Benzoyl Acyl Halide Benzoyl Chloride N-Benzoyl
Sulfonyl Sulfonyl Chloride Tosyl Chloride N-Tosyl

In multi-step syntheses, the protection and deprotection of the azepane nitrogen must be carefully orchestrated to avoid unwanted side reactions. The ethyl carbamate of the title compound is itself a protecting group. Carbamates are popular because they are stable yet can be removed under specific conditions that are often orthogonal to other functional groups in the molecule. lookchem.com

A variety of N-protecting groups are available, each with distinct cleavage conditions, allowing for selective deprotection in the presence of others. lookchem.com For example, the Boc group is sensitive to acid, while the Cbz group is typically removed by catalytic hydrogenolysis. lookchem.com This orthogonality is crucial in complex total synthesis.

The cleavage of carbamates can be achieved using various methods. For instance, tetra-n-butylammonium fluoride (B91410) (Bu4NF) has been shown to effectively cleave different types of carbamates, including t-butyl, methyl, ethyl, allyl, and benzyl (B1604629) carbamates, with reactivity depending on the specific group and reaction conditions (e.g., temperature). lookchem.com Strategies involving 2,4-dimethoxybenzyl groups have also been developed, which are stable to many reagents but can be removed quantitatively with dilute trifluoroacetic acid at room temperature. rsc.org

Table 2: Comparison of Common Nitrogen Protecting Groups and Deprotection Conditions

Protecting Group Abbreviation Cleavage Conditions Stability
tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA) Stable to base, hydrogenolysis
Benzyloxycarbonyl Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Stable to mild acid/base
Acetyl Ac Acidic or basic hydrolysis Less stable than carbamates
Tosyl Ts Strong reducing agents (e.g., Na/NH₃) or strong acid Very stable to acid, base, and oxidation

Ring Rearrangement and Ring Contraction/Expansion Studies of Azepane Systems

The seven-membered azepane ring can undergo various rearrangements to form other heterocyclic structures, such as piperidines and pyrrolidines. These transformations are often driven by the release of ring strain or by the formation of more thermodynamically stable products.

Research has detailed the spontaneous rearrangement of certain 2-oxoazepane derivatives into six-membered 2'-oxopiperidine heterocycles. dntb.gov.uanih.gov Specifically, studies on 4-carboxy-2-oxoazepane α,α-amino acids revealed a remarkable reordering process that occurs at room temperature. dntb.gov.uanih.govresearchgate.net This transformation involves the breakdown of an amide bond and the formation of a new bond to create the smaller, more stable piperidine (B6355638) ring. nih.govresearchgate.net

Quantum mechanical studies suggest that this rearrangement proceeds through a concerted mechanism. dntb.gov.uanih.gov The energy of the transition state can be lowered by the participation of a catalytic water molecule. dntb.gov.uanih.govresearchgate.net Furthermore, the carboxylic acid group at the C4 position of the 2-oxoazepane ring plays a crucial role by participating directly in intramolecular catalysis, facilitating the ring contraction under unusually mild conditions. dntb.gov.uanih.gov

The conversion of azepanes to piperidines is a well-documented example of ring contraction. The rearrangement of 4-carboxy-2-oxoazepane derivatives directly yields 2'-oxopiperidine-containing β-amino acids, demonstrating a clear synthetic pathway from a seven-membered to a six-membered ring. dntb.gov.uanih.gov Such conversions are synthetically valuable for accessing substituted piperidine scaffolds, which are common motifs in pharmaceuticals. nih.gov While azepanes can be formed via the ring expansion of piperidines, the reverse contraction process is also a key transformation. rsc.orgresearchgate.net

Pathways for contracting the azepane ring to a five-membered pyrrolidine (B122466) are also of synthetic interest. nih.govacs.org These transformations are generally less direct than the conversion to piperidines and may involve multi-step sequences or fragmentation-recombination reactions. For instance, an intramolecular Ullmann-type annulation/rearrangement cascade has been used to expand pyrrolidine rings into functionalized 1H-benzo[b]azepines, highlighting the chemical interchangeability between these ring systems. nih.govjst.go.jp Reductive amination of appropriate precursors can also be a viable method for constructing pyrrolidine and piperidine rings. researchgate.net

Spectroscopic and Advanced Structural Characterization of Ethyl 4 Oxoazepane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules like ethyl 4-oxoazepane-1-carboxylate. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity and infer stereochemical details. The azepane skeleton is a privileged scaffold in medicinal chemistry, making its structural analysis crucial. acs.orgacs.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the azepane ring. The flexible nature of the seven-membered azepane ring can lead to complex signal multiplicities and potentially broad peaks due to conformational exchange. rsc.org

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group, resulting from coupling to each other. The protons on the azepane ring are more complex. The methylene groups adjacent to the nitrogen (C2-H₂ and C7-H₂) and the carbonyl group (C3-H₂ and C5-H₂) would resonate at different chemical shifts due to the varying electronic environments. Protons α to the nitrogen are influenced by the electron-withdrawing carbamate (B1207046) group, while those α to the ketone are deshielded by the carbonyl function. The protons at C6 would be the most shielded, appearing further upfield.

For a related compound, tert-butyl 3-ethyl-4-oxoazepane-1-carboxylate, the proton signals for the ring methylene groups appear as multiplets in the ¹H NMR spectrum. nih.gov Similarly, in other functionalized azepanes, the ring protons are observed as complex multiplets. nih.gov

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Ethyl CH₃ ~1.2 Triplet (t)
Azepane C5-H₂, C6-H₂ ~1.8 - 2.2 Multiplet (m)
Azepane C3-H₂ ~2.5 - 2.8 Multiplet (m)
Azepane C2-H₂, C7-H₂ ~3.4 - 3.7 Multiplet (m)

Note: This is a predicted table based on general principles and data from analogous structures.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ketone (C4) is expected to be the most downfield-shifted signal, typically appearing in the 200-215 δ region. libretexts.org The carbamate carbonyl carbon (C=O of the ethyl carboxylate group) will resonate at a lower chemical shift, generally around 155-165 δ.

The carbons of the azepane ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C2 and C7) are deshielded compared to simple alkanes, and their chemical shifts are influenced by the carbamate group. The carbons adjacent to the ketone (C3 and C5) are also deshielded. The C6 carbon is expected to be the most upfield signal among the ring carbons. The ethyl group carbons will show characteristic signals for the OCH₂ and CH₃ groups. wisc.edu The ¹³C NMR spectra of various azepine derivatives have been extensively recorded and analyzed. thieme-connect.de

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Ethyl CH₃ ~14
Azepane C6 ~25 - 35
Azepane C3, C5 ~40 - 50
Azepane C2, C7 ~45 - 55
Ethyl OCH₂ ~61
Carbamate C=O ~155

Note: This is a predicted table based on general principles and data from analogous structures such as tert-butyl 4-oxoazepane-1-carboxylate and other cyclic ketones. libretexts.orgoakwoodchemical.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the aliphatic chains of the azepane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which protons are attached to which carbons. ipb.pt

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the flexible azepane ring. nih.gov

These advanced techniques have been successfully used to determine the structure and conformation of other complex azepane derivatives. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent features in the IR spectrum are the stretching vibrations of the two carbonyl groups.

Ketone C=O Stretch: The ketone within the seven-membered ring is expected to show a strong absorption band. Saturated six-membered cyclic ketones (cyclohexanones) absorb around 1715 cm⁻¹. libretexts.orglibretexts.org Seven-membered rings, like azepane, have less ring strain and are expected to absorb at a similar or slightly lower frequency, likely in the 1710-1720 cm⁻¹ range. pg.edu.pl

Carbamate C=O Stretch: The carbamate (ester of a carbamic acid) carbonyl group typically exhibits a strong stretching band at a higher frequency than ketones, usually in the range of 1700-1740 cm⁻¹. However, being part of a urethane (B1682113) linkage (N-COO-), the absorption is often found around 1680-1700 cm⁻¹.

C-N and C-O Stretches: The C-N stretching of the carbamate and the C-O stretching of the ester group will also be present in the fingerprint region (typically 1000-1300 cm⁻¹). spectroscopyonline.com

C-H Stretches: The aliphatic C-H stretching vibrations from the methylene and methyl groups will appear in the region of 2850-3000 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While carbonyl stretches are visible, they are often weaker than in the IR spectrum. Non-polar bonds, such as the C-C backbone of the ring, may show stronger signals in the Raman spectrum.

Expected IR Absorption Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aliphatic C-H Stretch 2850 - 3000 Medium-Strong
Ketone C=O Stretch ~1715 Strong
Carbamate C=O Stretch ~1690 - 1710 Strong
C-N Stretch 1250 - 1350 Medium

Note: This is a predicted table based on general spectroscopic principles and data for cyclic ketones and carbamates. libretexts.orgpg.edu.plspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₅NO₃), the expected exact mass would be calculated from the sum of the isotopic masses of its constituent atoms.

Upon ionization, typically using a technique like Electrospray Ionization (ESI), the molecule would be detected as a protonated species [M+H]⁺ or as an adduct with other ions (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in MS/MS analysis would be characteristic of the structure. Common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the carbamate.

Loss of ethylene (B1197577) (C₂H₄) from the ethyl group.

Cleavage of the azepane ring, particularly α-cleavage adjacent to the nitrogen atom or the ketone, leading to characteristic fragment ions.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity and the nature of the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can reveal:

Exact bond lengths and bond angles.

The conformation of the seven-membered azepane ring (e.g., boat, chair, or twist-chair).

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice.

The conformation of the flexible azepane ring is of significant interest. nih.gov X-ray studies on related azepane derivatives have shown that the ring can adopt various conformations, often a twist-chair, which is influenced by the substituents on the ring. acs.org For instance, the crystal structure of a different azepane derivative revealed a boat conformation for the seven-membered ring. thieme-connect.de The solid-state structure provides a crucial reference point for understanding the molecule's conformational preferences, which can be compared with computational models and data from solution-phase NMR studies. nih.gov

Computational Chemistry and Mechanistic Studies on Ethyl 4 Oxoazepane 1 Carboxylate

Quantum Chemical Calculations for Elucidating Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. By determining the energies of these species, a detailed reaction mechanism can be constructed, providing a quantitative understanding of the reaction kinetics and thermodynamics.

The synthesis of the azepane ring, a seven-membered nitrogen-containing heterocycle, can be achieved through various synthetic strategies, including intramolecular cyclization and ring expansion reactions. researchgate.netorganic-chemistry.org Computational studies can model these pathways to predict the most energetically favorable routes. For instance, a plausible synthetic route to Ethyl 4-Oxoazepane-1-carboxylate is the Dieckmann condensation of a suitable acyclic amino-diester precursor.

Table 1: Hypothetical DFT-Calculated Energy Profile for Azepane Ring Closure

SpeciesRelative Energy (kcal/mol)Description
Reactant (Acyclic Precursor)0.0Starting amino-diester
Transition State 1 (TS1)+25.3Intramolecular cyclization
Intermediate (Cyclized Adduct)-5.8Tetrahedral intermediate
Transition State 2 (TS2)+15.1Elimination of ethoxide
Product (Cyclic β-keto ester)-12.4This compound

This is a hypothetical data table created to illustrate the concept.

Such energy profiles are crucial for optimizing reaction conditions. For example, a high activation energy for a particular step might suggest that higher temperatures or a more effective catalyst are required. Furthermore, these calculations can predict the feasibility of competing reaction pathways, guiding the synthetic chemist towards conditions that favor the desired product. Recent studies on similar heterocyclic systems have demonstrated the accuracy of DFT calculations in predicting reaction outcomes. researchgate.net

The structure of this compound contains functional groups, such as the carbonyl group and the ethyl carbamate (B1207046), that could potentially participate in intramolecular catalysis during rearrangement reactions. researchgate.net For example, under certain conditions, the carbonyl oxygen could act as a nucleophile or a general base, facilitating proton transfer or ring transformations.

Quantum chemical calculations can elucidate the role of such intramolecular interactions by modeling the reaction pathways with and without the participation of the functional group. By comparing the activation energies, one can quantify the catalytic effect. For instance, a computational study could model a hypothetical rearrangement of the azepane ring where the carbamate group assists in the cleavage and formation of bonds.

Table 2: Hypothetical Comparison of Activation Energies for a Rearrangement Reaction

Reaction PathwayActivation Energy (kcal/mol)
Uncatalyzed Rearrangement35.2
Carbamate-Assisted Rearrangement28.7

This is a hypothetical data table created to illustrate the concept.

The data in the hypothetical table would suggest that the intramolecular participation of the carbamate group significantly lowers the energy barrier for the rearrangement, indicating a plausible catalytic role. Such insights are vital for understanding the reactivity of the molecule and for designing new synthetic transformations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of the Azepane Ring

The seven-membered azepane ring is known for its conformational flexibility, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms. researchgate.netacs.org The specific conformation adopted by this compound will be influenced by the substituents on the ring, namely the ethyl carbamate group on the nitrogen atom and the oxo group at the C4 position. lifechemicals.com

A typical MD simulation of this compound would involve solvating the molecule in a suitable solvent box and running the simulation for a sufficient length of time to sample a wide range of conformations. Analysis of the resulting trajectory would provide information on the population of different conformers and the dynamics of their interconversion.

Table 3: Hypothetical Conformational Distribution of this compound from an MD Simulation

ConformerPopulation (%)Relative Free Energy (kcal/mol)
Twist-Chair450.00
Chair300.35
Twist-Boat150.88
Boat101.25

This is a hypothetical data table created to illustrate the concept.

The results of such simulations are crucial for understanding the molecule's three-dimensional structure, which in turn influences its reactivity and interactions with other molecules. The conformational preferences can dictate which face of the ring is more accessible for a chemical reaction, thus influencing stereoselectivity.

In Silico Prediction of Reactivity and Selectivity in Oxoazepane Synthesis

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the reactivity and selectivity in the synthesis of oxoazepanes. nih.govnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of reactants and the observed reaction outcomes.

For the synthesis of substituted oxoazepanes, a QSAR model could be built to predict, for example, the regioselectivity of a reaction on a precursor molecule. rsc.org The model would be trained on a dataset of known reactions where various substituents are present on the starting materials. The descriptors used in the model could include electronic parameters (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., van der Waals volumes), and topological indices.

Table 4: Hypothetical Descriptors for a QSAR Model Predicting Regioselectivity in Azepane Functionalization

DescriptorTypeCorrelation with Regioselectivity
Hammett constant (σ) of substituentElectronicPositive
Sterimol parameter (L) of substituentStericNegative
Partial charge on reaction centerElectronicPositive
Molecular connectivity index (χ)TopologicalNegative

This is a hypothetical data table created to illustrate the concept.

Once a statistically robust QSAR model is developed, it can be used to predict the outcome of new, untested reactions, thereby guiding synthetic efforts towards desired products. This predictive capability can significantly accelerate the discovery and optimization of synthetic routes to novel oxoazepane derivatives. The development of such models is an active area of research in computational and medicinal chemistry. srce.hrrsc.org

<This compound : A Linchpin in Modern Chemical Synthesis and Drug Discovery**

This compound, a versatile heterocyclic compound, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique seven-membered azepane ring structure, functionalized with both a ketone and a carbamate group, renders it a valuable intermediate for constructing complex molecular architectures. This article explores the strategic applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and delves into the broader medicinal chemistry applications of its core 4-oxoazepane scaffold.

Q & A

Q. What are the established synthetic routes for Ethyl 4-Oxoazepane-1-carboxylate in laboratory settings?

this compound can be synthesized via esterification of 4-oxoazepane-1-carboxylic acid using ethyl chloroformate or ethyl carbonates under basic conditions. A scalable approach involves refluxing intermediates in toluene with acid catalysts, followed by purification via flash chromatography (e.g., EtOAc/cyclohexane) . For derivatives, Michael addition of ethyl acetoacetate to chalcones under alkaline conditions (e.g., 10% NaOH in ethanol) is effective, with reaction progress monitored by TLC .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethyl acetate recrystallization) and analyzed using SHELX software for structure solution and refinement. Mercury CSD aids in visualizing intermolecular interactions (e.g., hydrogen bonds) and packing patterns. Disorder in crystal lattices, common in flexible azepane rings, is resolved with occupancy refinement .

Advanced Research Questions

Q. How can researchers address conformational discrepancies observed in X-ray structures of this compound derivatives?

Conformational flexibility in the azepane ring often leads to disorder in crystallographic data. Strategies include:

  • Multi-component refinement in SHELXL to model partial occupancies (e.g., envelope vs. screw-boat conformations) .
  • Using Mercury’s packing similarity tools to compare structural motifs across related compounds .
  • Validating results with DFT calculations to assess energetically favored conformers .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound during asymmetric synthesis?

Chiral resolution can be achieved via:

  • Enzymatic kinetic resolution using lipases or esterases .
  • Chiral auxiliary-mediated synthesis, where enantioselective cyclization is guided by steric hindrance or hydrogen bonding .
  • HPLC with chiral stationary phases (e.g., cellulose-based columns) for analytical validation .

Q. How do intermolecular hydrogen-bonding networks influence the stability of this compound crystals?

Hydrogen bonds (e.g., N–H⋯O and C–H⋯O) stabilize crystal packing by forming infinite chains or sheets. In this compound derivatives, these interactions are mapped using Mercury’s void analysis and IsoStar databases. For example, weak C–H⋯O interactions along the [100] axis contribute to thermal stability .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ester carbonyls (δ ~165–175 ppm) and azepane ring protons (δ ~1.5–4.0 ppm).
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 200.12 for C9_9H13_{13}NO3_3) .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (1700–1750 cm1^{-1}) and N–H bonds (3300–3500 cm1^{-1}) .

Q. How can computational tools aid in predicting the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites by mapping electrostatic potential surfaces. For example, the 4-oxo group is highly susceptible to nucleophilic attack, while the ester carbonyl is less reactive due to resonance stabilization .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing synthetic yield variations in this compound production?

  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes reaction parameters (e.g., temperature, catalyst loading).
  • ANOVA : Identifies significant factors affecting yield (e.g., solvent polarity, reflux time) .
  • Error Analysis : Relative standard deviation (RSD) quantifies reproducibility across batches .

Q. How should researchers validate crystallographic data when disorder complicates structure refinement?

  • Twinned Data Refinement : SHELXL’s TWIN and BASF commands model twinning in high-symmetry space groups.
  • Cross-Validation : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for similar azepane derivatives .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Oxoazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Oxoazepane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.